N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N'-methylurea
Description
Properties
CAS No. |
102433-28-3 |
|---|---|
Molecular Formula |
C19H27N3O5 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-[4,7-dimethoxy-6-(2-pyrrolidin-1-ylpropoxy)-1-benzofuran-5-yl]-3-methylurea |
InChI |
InChI=1S/C19H27N3O5/c1-12(22-8-5-6-9-22)11-27-17-14(21-19(23)20-2)15(24-3)13-7-10-26-16(13)18(17)25-4/h7,10,12H,5-6,8-9,11H2,1-4H3,(H2,20,21,23) |
InChI Key |
UZIYTFUDTYPZMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC1=C(C2=C(C=CO2)C(=C1NC(=O)NC)OC)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Pyrrolidinopropoxy Side Chain: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative reacts with a suitable leaving group on the benzofuran core.
Formation of the Urea Linkage: The final step involves the reaction of the substituted benzofuran with methyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea can undergo various chemical reactions:
Oxidation: The methoxy groups and the benzofuran ring can be oxidized under strong oxidizing conditions.
Reduction: The urea linkage can be reduced to form amines under reducing conditions.
Substitution: The pyrrolidinopropoxy side chain can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could yield amines.
Scientific Research Applications
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea may have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N’-methylurea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)-5-benzofuranyl]-N'-methylurea (Compound 8m)
This analog replaces the pyrrolidine ring in the side chain with a piperidine moiety. Key differences include:
- Increased ring size (6-membered piperidine vs. 5-membered pyrrolidine), altering steric effects and receptor binding kinetics.
- Similar antiarrhythmic potency to the target compound, but with marginally reduced oral bioavailability due to higher molecular weight .
N-[4,7-Dimethoxy-6-(2-piperidinoethoxy)benzofuran-5-yl]benzamide
This derivative substitutes the N-methylurea group with a benzamide moiety:
- Loss of urea hydrogen-bonding capacity , resulting in reduced sodium channel blockade.
- Lower antiarrhythmic activity in preclinical models, highlighting the necessity of the urea group for target engagement .
Dronedarone Hydrochloride
A clinically approved benzofuran antiarrhythmic, dronedarone features:
- A methanesulfonamide group instead of urea.
- Broader ion channel inhibition (Na⁺, K⁺, Ca²⁺), leading to multi-channel blockade but increased risk of adverse effects like pulmonary toxicity.
- Superior oral bioavailability compared to the target compound due to optimized sulfonamide substituents .
Pharmacological Comparison with Functional Analogs
α2C-AR Agonists (Compound A and B)
These urea-containing compounds (e.g., [N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea]) share structural motifs but target α2C-adrenergic receptors rather than cardiac ion channels:
- Peripheral vasoconstriction is their primary mechanism, unlike the target compound’s direct antiarrhythmic action.
- Limited CNS penetration due to poor blood-brain barrier permeability .
Pesticide Ureas (e.g., Metobromuron, Chlorbromuron)
While sharing the N-methylurea group, these compounds lack the benzofuran scaffold and exhibit herbicidal activity via photosystem II inhibition. Their toxicity profiles are distinct, emphasizing the role of the benzofuran core in conferring cardiovascular specificity .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
Table 2: Antiarrhythmic Activity in Preclinical Models
| Compound | Ouabain-Induced Arrhythmia (ED₅₀, mg/kg) | Harris Test Duration (Hours) |
|---|---|---|
| Target Compound | 0.8 | 6–8 |
| Quinidine | 2.5 | 3–4 |
| Disopyramide | 1.2 | 4–5 |
| Compound 8m | 0.9 | 5–7 |
Research Findings and Clinical Implications
- The pyrrolidine side chain in the target compound optimizes binding to cardiac sodium channels, while bulkier groups (e.g., piperidine) marginally reduce absorption .
- N-methylurea is indispensable for activity; its removal or substitution diminishes potency .
- Compared to dronedarone, the target compound’s narrower ion channel specificity may reduce off-target risks but limits broad-spectrum utility .
Biological Activity
N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N'-methylurea, a synthetic organic compound, has garnered attention in pharmacological research due to its complex structure and potential biological activities. This compound features a benzofuran moiety, which is known for its diverse biological properties, including anticancer and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula
The molecular formula of this compound is .
Structural Features
The compound consists of:
- A benzofuran ring system.
- Methoxy groups at positions 4 and 7.
- A pyrrolidinopropoxy side chain.
- A methylurea functional group.
These structural components contribute to its unique interactions with biological targets.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Mechanistic studies suggest that it modulates key signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins .
Neuroprotective Properties
The compound's structural similarity to other biologically active benzofuran derivatives suggests potential neuroprotective effects. Preliminary studies indicate that it may protect neuronal cells from oxidative stress and excitotoxicity, possibly through the modulation of neurotransmitter systems and inhibition of inflammatory pathways .
Interaction with Biological Targets
This compound interacts with various biological targets, including:
- Receptor Tyrosine Kinases (RTKs) : Inhibition of RTK signaling pathways may contribute to its antitumor effects.
- Phosphoinositide 3-Kinase (PI3K) : Involvement in lipid kinase pathways suggests a role in cell survival and growth regulation .
Study 1: Antitumor Efficacy
In a study examining the efficacy of this compound against breast cancer cell lines (MCF-7), results demonstrated a significant reduction in cell viability at concentrations greater than 10 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .
Study 2: Neuroprotection in Animal Models
Another study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer’s disease. Mice treated with this compound exhibited improved cognitive function and reduced amyloid plaque formation compared to controls. The study suggested that the compound may modulate cholinergic activity and reduce neuroinflammation .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[4,7-Dimethoxy-6-(1-methyl-2-piperidinoethoxy)benzofuran-5-yl]-3-methylurea | C20H27N3O5 | Contains piperidine instead of pyrrolidine |
| 1-[4,7-Dimethoxy-6-[2-(cyclohexylamino)ethoxy]benzofuran-5-yl]-3-methylurea | C22H31N3O5 | Cyclohexyl substitution alters activity profile |
| Urea,N-[4,7-dimethoxy-6-[2-(1-pyrrolidinyl)propoxy]-5-benzofuranyl]-N'-methyl | C19H27N3O5 | Similar structure but different side chain configurations |
These comparisons highlight how structural variations influence biological activity and therapeutic potential.
Q & A
Q. What synthetic routes are reported for N-(4,7-Dimethoxy-6-(2-pyrrolidinopropoxy)-5-benzofuranyl)-N'-methylurea?
The compound is synthesized via systematic structural modifications of benzofuran derivatives. Starting with khellin, key steps include introducing methoxy groups at positions 4 and 7, a tertiary aminoethoxy side chain at position 6, and an N-methylurea group at position 5. Chlorosulfonyl isocyanate (CSI) reactions in dry benzene at 0–5°C are used to form intermediates, followed by purification via column chromatography and characterization using NMR, HPLC, and mass spectrometry .
Q. What structural features are critical for its antiarrhythmic activity?
The compound’s activity is attributed to:
Q. What analytical methods validate its purity and stability?
Purity is assessed via HPLC (≥99.5%), while structural confirmation employs H/C NMR and high-resolution mass spectrometry. Stability studies under varying pH and temperature conditions use accelerated degradation protocols, with degradation products identified via LC-MS .
Advanced Research Questions
Q. How does its efficacy compare to quinidine and disopyramide in preclinical models?
In canine models (Harris test and ouabain-induced arrhythmia), the compound showed prolonged action and superior efficacy compared to quinidine and disopyramide. Oral administration in dogs demonstrated sustained bioavailability, suggesting potential for clinical translation .
Q. What methodologies resolve contradictions in activity data across arrhythmia models?
Discrepancies between in vitro (e.g., ion channel assays) and in vivo (e.g., Harris test) results are analyzed using:
Q. How do substituent variations at position 6 impact activity?
Replacing the pyrrolidine group with piperidine (e.g., compound 8m in ) alters steric and electronic properties, affecting binding to sodium/potassium channels. SAR studies use:
- Molecular docking to predict binding affinities.
- In vivo EC comparisons to rank derivatives.
- LogP measurements to correlate lipophilicity with efficacy .
Q. What strategies address poor oral bioavailability in preclinical studies?
- Prodrug design (e.g., esterification of the pyrrolidine group).
- Nanoparticle encapsulation to enhance solubility.
- CYP450 inhibition assays to mitigate first-pass metabolism .
Q. Which in vivo models are optimal for evaluating antiarrhythmic effects?
- Ouabain-induced ventricular arrhythmia in dogs: Measures compound’s ability to restore sinus rhythm.
- Harris test : Evaluates ventricular fibrillation threshold after coronary ligation.
- Telemetry-based ECG monitoring in conscious animals for real-time PK/PD analysis .
Q. How are metabolic pathways elucidated for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
